
1,2,3-Benzoxadithiole 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Benzoxadithiole 2-oxide is a heterocyclic compound containing sulfur and oxygen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzoxadithiole 2-oxide typically involves the reaction of 2-mercaptophenol with thionyl chloride in toluene. The reaction is exothermic and results in the formation of a white solid . The reaction conditions include:
Solvent: Toluene
Reagent: Thionyl chloride
Temperature: Room temperature
By-products: Hydrogen chloride gas
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications, considering the availability of reagents and the simplicity of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Benzoxadithiole 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or oxygen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1,2,3-Benzoxadithiole 2-oxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,2,3-Benzoxadithiole 2-oxide involves its interaction with various molecular targets and pathways. The compound’s sulfur and oxygen atoms can form reactive intermediates that interact with biological molecules, leading to various biochemical effects. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
Comparaison Avec Des Composés Similaires
1,2,3-Benzoxadithiole 2-oxide can be compared with other similar compounds, such as:
- 1,2,3-Benzoxadiazole 1-oxide
- 1,2,3-Benzotriazine 2-oxide
- 1,3,2-Dioxathiole 2-oxide
Propriétés
Numéro CAS |
77825-98-0 |
|---|---|
Formule moléculaire |
C6H4O2S2 |
Poids moléculaire |
172.2 g/mol |
Nom IUPAC |
1,2λ4,3-benzoxadithiole 2-oxide |
InChI |
InChI=1S/C6H4O2S2/c7-10-8-5-3-1-2-4-6(5)9-10/h1-4H |
Clé InChI |
UPOJGBFMHWVGSU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)OS(=O)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


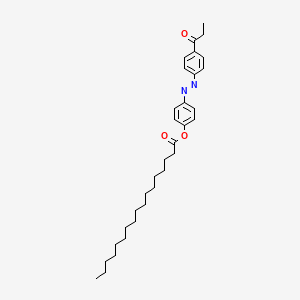
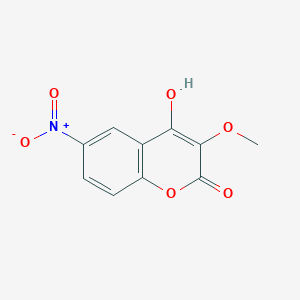
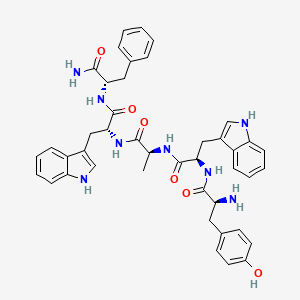


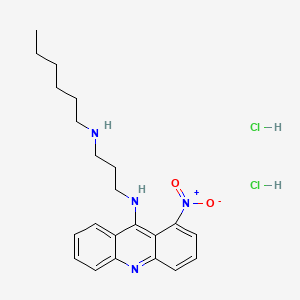
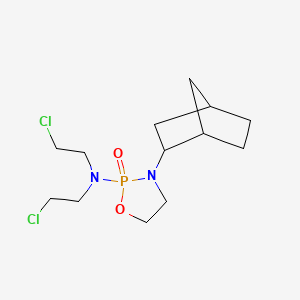
![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide](/img/structure/B14449812.png)
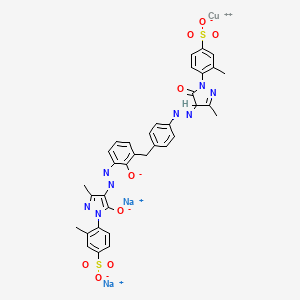
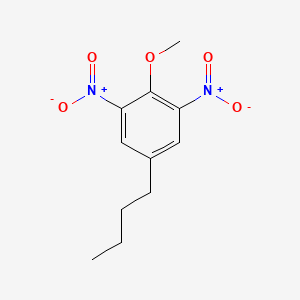
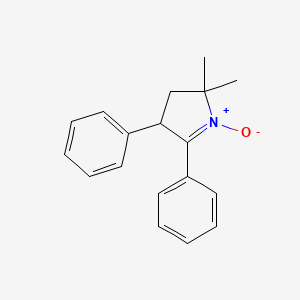
![5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol](/img/structure/B14449851.png)
![4-[(2E)-3-(5-Chloropentyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14449852.png)
![N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide](/img/structure/B14449858.png)
